N4-Desmethyl wyosine

tRNA modification structural biology nucleoside chemistry

N4-Desmethyl wyosine (synonyms: 4-demethylwyosine, imG-14; CAS 59327-60-5; C13H15N5O5; MW 321.29) is a naturally occurring tricyclic hypermodified ribonucleoside belonging to the wyosine (wye) family. It lacks a methyl group at the N4 position, distinguishing it structurally from fully elaborated wyosine derivatives such as wybutosine (yW).

Molecular Formula C13H15N5O5
Molecular Weight 321.29 g/mol
Cat. No. B12400555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Desmethyl wyosine
Molecular FormulaC13H15N5O5
Molecular Weight321.29 g/mol
Structural Identifiers
SMILESCC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)C4C(C(C(O4)CO)O)O
InChIInChI=1S/C13H15N5O5/c1-5-2-17-11(22)7-10(16-13(17)15-5)18(4-14-7)12-9(21)8(20)6(3-19)23-12/h2,4,6,8-9,12,19-21H,3H2,1H3,(H,15,16)/t6-,8?,9+,12-/m1/s1
InChIKeyQUZQVVNSDQCAOL-WURNFRPNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4-Desmethyl Wyosine for Research Procurement: A Tricyclic Modified Nucleoside Biosynthetic Intermediate


N4-Desmethyl wyosine (synonyms: 4-demethylwyosine, imG-14; CAS 59327-60-5; C13H15N5O5; MW 321.29) is a naturally occurring tricyclic hypermodified ribonucleoside belonging to the wyosine (wye) family [1]. It lacks a methyl group at the N4 position, distinguishing it structurally from fully elaborated wyosine derivatives such as wybutosine (yW) [2][3]. The compound is found exclusively at position 37 of phenylalanine-specific transfer RNA (tRNAPhe) in Archaea and Eukarya, where it functions as a key biosynthetic intermediate in the post-transcriptional modification pathway that produces diverse wyosine derivatives essential for translational fidelity [4][5].

Why Wyosine Derivatives Cannot Be Interchanged: Structural Determinants of N4-Desmethyl Wyosine Specificity


Wyosine family nucleosides share a conserved tricyclic imidazopurine core but differ critically in methylation status, side-chain attachments, and their positions within multi-step biosynthetic cascades [1]. N4-Desmethyl wyosine (imG-14) is the first tricyclic intermediate formed from N1-methylguanosine by the radical SAM enzyme TYW1, and it serves as the obligate substrate for downstream diversification enzymes including TYW2, TYW3, and methyltransferases [2][3]. Substituting imG-14 with N4-methylated wyosine or fully elaborated wybutosine (yW) would bypass the enzymatic checkpoint that governs pathway regulation and product diversity in different organisms—a distinction with direct experimental consequences for in vitro reconstitution studies, enzyme kinetics assays, and investigations of tRNA modification heterogeneity [4][5]. The absence of the N4-methyl group also confers distinct photophysical properties relative to methylated derivatives, with implications for analytical detection and spectroscopic characterization [6].

Quantitative Evidence for N4-Desmethyl Wyosine Differentiation: Procurement-Relevant Comparative Data


Structural Distinction: imG-14 as the Only Non-N4-Methylated Wye Nucleoside

Among the eight known naturally occurring wyosine derivatives, imG-14 and its C7-methylated counterpart imG2 are the sole wye nucleosides that lack methylation at the N4 position [1]. This structural feature contrasts directly with wybutosine (yW) and related eukaryotic derivatives, which possess N4-methyl groups installed by TYW3 [2].

tRNA modification structural biology nucleoside chemistry

Enzymatic Conversion Rate: imG-14 as Substrate for TYW2 in Archaeal Pathway

In the archaeal wyosine biosynthetic pathway, 4-demethylwyosine (imG-14) is the specific substrate for TYW2-mediated transfer of the α-amino-α-carboxypropyl (acp) group from S-adenosyl-L-methionine to produce 7-aminocarboxypropyl-demethylwyosine (yW-86) [1]. The N4-methylated derivative yW-72 is not a substrate for TYW2 but rather a downstream product generated after TYW3-mediated N4-methylation of yW-86 [2].

enzymology tRNA modification biochemistry

Photophysical Differentiation: Single-Photon Ionization Without Detectable Triplet State

Time-resolved laser photolysis studies of N4-desmethylwyosine (dYt) in aqueous solution revealed that the compound undergoes single-photon ionization upon 248 nm laser irradiation but exhibits no observable excited triplet state [1]. This behavior contrasts with the photophysical properties of many modified nucleosides and fully elaborated wyosine derivatives, which may display distinct triplet yields or fluorescence characteristics relevant to detection method selection [2].

photochemistry spectroscopy nucleoside analysis

Biosynthetic Pathway Position: imG-14 as Conserved Intermediate Branch Point

4-Demethylwyosine (imG-14) is the common intermediate formed by TYW1 catalysis across both eukaryotic and archaeal wyosine biosynthetic pathways, representing an ancient and conserved structural feature [1]. In eukaryotes, imG-14 proceeds through a five-enzyme linear pathway to yield wybutosine (yW) as the sole terminal product; in Archaea, imG-14 serves as a branch point intermediate that diverges into three distinct terminal derivatives: yW-72, imG, and mimG [2][3].

biosynthesis comparative genomics evolutionary biochemistry

Procurement-Driven Application Scenarios for N4-Desmethyl Wyosine in Research Settings


In Vitro Reconstitution of Archaeal Wyosine Biosynthetic Pathways

Researchers investigating the enzymology of tRNA hypermodification in Archaea require imG-14 as the specific substrate for TYW2-mediated α-amino-α-carboxypropyl group transfer to produce yW-86 [1]. This application is essential for mechanistic studies of radical SAM enzymology, for characterizing the substrate specificity of archaeal methyltransferases (including Trm5a which catalyzes both N1-methylation of guanosine and C7-methylation of imG-14 [2]), and for comparative analyses of pathway divergence between Euryarchaeota and Crenarchaeota [3].

Reference Standard for LC-MS Identification of tRNA Modification Heterogeneity

ImG-14 serves as an analytical reference standard for liquid chromatography-mass spectrometry (LC-MS) detection and quantification of tRNA modifications in unfractionated tRNA hydrolysates from hyperthermophilic archaea such as Pyrolobus fumarii and Pyrococcus species [1]. Its distinct retention time and mass spectral signature enable differentiation from other wyosine derivatives (imG2, yW-72, mimG) in complex nucleoside mixtures [2], facilitating studies of organism-specific tRNA modification patterns and their correlation with translational fidelity under extreme environmental conditions.

Comparative Structural Biology of tRNA Anticodon Loop Modifications

Structural biologists and RNA biochemists investigating the conformational effects of hypermodified nucleosides at position 37 of tRNAPhe utilize imG-14 as a minimalist wyosine derivative lacking both the N4-methyl group and the C7 amino acid side chain found in wybutosine [1]. This minimal elaboration enables systematic dissection of how incremental structural features (tricyclic core alone vs. tricyclic core plus methylations vs. full side-chain elaboration) contribute to anticodon loop architecture, base-stacking interactions, and prevention of ribosomal frameshifting during translation [2].

Enzymatic Assays for TYW1 Activity and Radical SAM Mechanism Studies

ImG-14 is the product of the radical SAM enzyme TYW1, which catalyzes the condensation of pyruvate and N1-methylguanosine to form the tricyclic imidazopurine core [1]. Researchers studying radical-mediated ring formation mechanisms, [4Fe-4S] cluster enzymology, or the evolutionary conservation of the TYW1/Taw1 enzyme family require authentic imG-14 for use as a product standard in enzyme activity assays and for calibrating LC-MS-based quantification of TYW1 catalytic turnover [2].

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